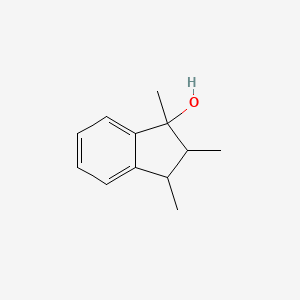

1,2,3-Trimethyl-1-indanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H16O |

|---|---|

Molekulargewicht |

176.25 g/mol |

IUPAC-Name |

1,2,3-trimethyl-2,3-dihydroinden-1-ol |

InChI |

InChI=1S/C12H16O/c1-8-9(2)12(3,13)11-7-5-4-6-10(8)11/h4-9,13H,1-3H3 |

InChI-Schlüssel |

UOLYPCDTDAGXFW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(C(C2=CC=CC=C12)(C)O)C |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,2,3 Trimethyl 1 Indanol Systems

Reaction Pathways and Transformation Patterns

The reactivity of the indole (B1671886) nucleus is profoundly influenced by its electron-rich nature, making it susceptible to a variety of chemical transformations. The substitution pattern, particularly at the C2, C3, and N1 positions, dictates the regioselectivity and outcome of these reactions.

Oxidation and Reduction Pathways of Indole and Sulfonate Derivatives

The oxidation of indole and its derivatives can proceed through multiple pathways, often leading to a variety of products depending on the oxidant and reaction conditions. The C2-C3 double bond is particularly susceptible to oxidative cleavage. For instance, the oxidation of 3-methylindole (B30407) can be catalyzed by cobalt(II)phthalocyanine, proceeding via a radical mechanism. elsevierpure.com Studies on the oxidation of 3-methylindole have shown the formation of products such as indole-3-carbinol (B1674136) and 3-methyloxindole. nih.gov In some cases, oxidation can lead to the formation of quinazolinones through a systematic process involving oxygenation, nitrogenation, ring-opening, and recyclization. acs.org The oxidation of 2,3-dimethylindole (B146702) with potassium peroxodisulphate in acidic media has been shown to yield 3-methylindole-2-carbaldehyde through a detectable intermediate. psu.edu

Reduction of the indole ring system can be achieved with selectivity for either the heterocyclic or the carbocyclic ring. The reduction of indole to indoline (B122111) (2,3-dihydroindole) can be accomplished using zinc dust in the presence of acids like hydrochloric acid or phosphoric acid. pharmaguideline.comuop.edu.pknih.govresearchgate.net This reaction is a classic method for accessing the indoline core structure. While catalytic hydrogenation can also be employed, it sometimes suffers from low yield and selectivity, especially when sensitive functional groups are present on the indole ring. nih.gov

A summary of selected oxidation and reduction reactions of indole derivatives is presented in Table 1.

Table 1: Selected Oxidation and Reduction Reactions of Indole Derivatives

| Reactant | Reagents and Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|

| 3-Methylindole | Cobalt(II)phthalocyanine, O₂ | Indole-3-carbinol, 3-methyloxindole | elsevierpure.comnih.gov |

| 3-Methylindole | n-Bu₄NI, TBHP, Primary Amine | Quinazolinone | acs.org |

| 2,3-Dimethylindole | K₂S₂O₈, H₂SO₄ | 3-Methylindole-2-carbaldehyde | psu.edu |

| Indole | Zn, HCl or H₃PO₄ | Indoline | pharmaguideline.comuop.edu.pknih.govresearchgate.net |

| Indole | Li, liquid NH₃ | 4,7-Dihydroindole | pharmaguideline.com |

Nucleophilic and Electrophilic Substitution Reactions

Electrophilic substitution is a hallmark of indole chemistry, with the C3 position being the most reactive site due to the stabilization of the resulting cationic intermediate. bhu.ac.in If the C3 position is substituted, electrophilic attack typically occurs at the C2 position. bhu.ac.in The regioselectivity of electrophilic aromatic substitution can be influenced by the nature of the substituent at the C3 position and the reaction conditions. newcastle.edu.auresearchgate.netbeilstein-journals.org For instance, the reaction of 3-substituted indoles with 2-cyclohexenone under Lewis acid catalysis has been investigated to understand the regioselectivity of the substitution. newcastle.edu.au Even in more complex systems like BN-fused indoles, the classical indole-type regioselectivity at the 3-position is observed in electrophilic aromatic substitution reactions. nih.gov

Nucleophilic substitution on the indole ring is less common and generally requires activation, such as the presence of an electron-withdrawing group and a leaving group, or N-protection. chemrxiv.org N-protected indoles, for example, can undergo nucleophilic substitution. nih.govrsc.orgresearchgate.net A cine substitution, where the nucleophile attacks adjacent to the carbon bearing the leaving group, has been observed in N-sulfonylindoles, leading to 2-alkoxy-3-substituted indoles. chemrxiv.org This reaction is proposed to proceed via nucleophilic attack at the C2 position, with a competing pathway involving attack at the sulfonyl group. chemrxiv.org

Ring-Opening and Ring-Closure Processes in Related Indoline and Spirocyclic Indoline Systems

Spirocyclic indoline systems exhibit fascinating ring-opening and ring-closure reactions, often triggered by external stimuli like light or heat. A notable example is the photochromic behavior of 1,3,3-trimethylspiro[indoline-2,3′-naphtho[2,1-b] elsevierpure.comacs.orgoxazine]. researchgate.netrsc.orgcdnsciencepub.comrsc.orgpsu.edu The mechanism involves the cleavage of the spiro carbon-oxygen bond upon UV irradiation, leading to a colored, ring-opened merocyanine (B1260669) form. researchgate.netrsc.org The thermal reversion to the closed spiro form is a key characteristic of these systems. rsc.org Detailed mechanistic studies using DFT calculations have elucidated the pathways for both ring-opening and the subsequent isomerization processes of the open forms. researchgate.net The kinetics of the thermal ring-closing reaction have been shown to proceed exclusively via the merocyanine form. cdnsciencepub.com

Ring-closing metathesis (RCM) is a powerful synthetic tool for the construction of cyclic structures, including those fused to the indoline core. organic-chemistry.orgwikipedia.orgcaltech.eduyoutube.com For example, 3,3-diallylindolinines can be prepared via a palladium-catalyzed dearomatizing diallylation of indoles. These diallylated intermediates can then undergo RCM to furnish functionalized spirocyclic indoline scaffolds. researchgate.net The mechanism of RCM involves a metallacyclobutane intermediate. organic-chemistry.orgwikipedia.org

Cycloaddition Reactions Involving Indole Moieties

The C2-C3 double bond of the indole nucleus readily participates in cycloaddition reactions, providing a versatile strategy for the synthesis of complex heterocyclic frameworks. Both [3+2] and [4+2] cycloadditions are well-documented. youtube.com

A diastereoselective [3+2] dearomative annulation of 3-substituted indoles with α-haloketones has been developed to produce highly functionalized cyclopenta-fused indoline compounds. acs.orgresearchgate.netnih.govnih.gov Mechanistic studies, including DFT calculations, suggest that this reaction can proceed through either a 2-hydroxyallyl cation or its deprotonated oxyallyl cation, both leading to the experimentally observed product. acs.orgresearchgate.netnih.gov Another example is the gold(I)-catalyzed dearomative cyclopentannulation of indoles with 2-ethynyl-1,3-dithiolane, which proceeds via a nucleophilic attack of the indole C3-position on a resonance-stabilized cationic intermediate. ugent.be

Intramolecular [4+2] cycloaddition reactions (Diels-Alder reactions) of indole derivatives have also been explored for the synthesis of complex polycyclic structures. nih.govlibretexts.orglibretexts.org For instance, the intramolecular Diels-Alder reaction of N-phenylsulfonylindolyl-substituted furanyl carbamates has been studied as an approach to certain alkaloids. nih.gov The mechanism of the Diels-Alder reaction is a concerted process involving the overlap of the π-orbitals of the diene and the dienophile. libretexts.orglibretexts.org In some biosynthetic pathways, an enzyme-catalyzed [4+2] cycloaddition has been identified as a key step. nih.gov

Mechanistic Elucidation Studies

Understanding the intricate mechanisms of these reactions is crucial for controlling their outcomes and designing new synthetic methodologies. Isotopic labeling has proven to be an invaluable tool in these endeavors.

Isotopic Labeling Investigations in Indolium Mechanistic Pathways

Isotopic labeling studies have been instrumental in unraveling the biosynthetic pathways of indole-containing natural products, such as tryptophan. The enzymatic synthesis of L-tryptophan labeled with deuterium (B1214612) at the α-carbon position has been achieved through the enzymatic coupling of indole with S-methyl-L-cysteine in a deuterated medium. researchgate.netnih.gov This method relies on the mechanism of the tryptophanase enzyme, which facilitates the exchange of the α-proton with the solvent. d-nb.info Furthermore, a two-enzyme cascade has been developed for the synthesis of various isotopologs of tryptophan, allowing for the specific incorporation of ¹³C and deuterium at different positions. rsc.org These labeled compounds are crucial for studying the kinetic properties of enzymes that process tryptophan. rsc.org

The use of ¹⁵N-labeled tryptophan isomers has been employed to investigate their role as precursors in the biosynthesis of indole-3-acetic acid (IAA). nih.gov These studies help to delineate the metabolic fate of different atoms within the indole structure. Beyond biosynthetic studies, ¹³C NMR spectroscopy is a powerful technique for the structural elucidation of complex indole derivatives, including indeno[1,2-b]indole-10-one derivatives. nih.gov The combined use of one- and two-dimensional NMR experiments allows for the complete assignment of ¹H and ¹³C signals, providing detailed structural information. nih.gov

Compound Names

Reaction Kinetics and Transition State Analysis in Analogous Systems

The study of reaction kinetics and the analysis of transition states in systems analogous to 1,2,3-trimethyl-1-indanol, such as other indanol derivatives, provide critical insights into reaction mechanisms and stereochemical outcomes. While specific kinetic data for this compound is not extensively detailed in the literature, investigations into related aminoindanol (B8576300) systems offer a strong comparative basis.

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the energetic landscapes of these reactions. For instance, in the formation of Schiff bases from 1-amino-2-indanol (B1258337), DFT calculations using the M06-2X method have been employed to optimize the structures of reactants, intermediates, transition states, and products. mdpi.com Analysis of the transition states in the tautomeric equilibrium between imine and enamine forms reveals that the energy barrier is nearly identical to the energy of the enamine tautomer itself. mdpi.com This suggests a low activation barrier and is supported by Intrinsic Reaction Coordinate (IRC) analysis, which confirms the calculated transition structures are on the correct reaction path. mdpi.com

In bifunctional organocatalysis involving the aminoindanol scaffold, the transition state is a complex assembly where the catalyst's hydroxyl and amino groups interact with the substrates. beilstein-journals.org For example, in the asymmetric Friedel-Crafts alkylation catalyzed by an aminoindanol-derived thiourea (B124793), a ternary complex is proposed in the transition state. beilstein-journals.org The thiourea moiety activates the electrophile (e.g., a nitroalkene) through hydrogen bonding, while the amino group of the indanol scaffold directs the nucleophile (e.g., indole), thus controlling the stereochemistry of the addition. beilstein-journals.org The rigidity and chirality of the indanol backbone are crucial for inducing high asymmetric induction. beilstein-journals.org

The dehydration of 1-indanol (B147123) to indene (B144670) over zeolite catalysts highlights the concept of transition state shape selectivity. conicet.gov.ar The confinement within the micropores of zeolites like HZSM-5 and HMOR favors the transition state leading to intramolecular dehydration, thus producing indene with nearly 100% selectivity. conicet.gov.ar In contrast, catalysts with larger pores or open structures, like mesoporous SiO2-Al2O3, allow for intermolecular reactions, leading to byproducts such as di-1-indanyl ether. conicet.gov.ar

Table 1: Computational Methods in Transition State Analysis of Indanol Analogs

| System/Reaction | Computational Method | Key Findings | Reference |

| Imine/Enamine Tautomerism in 1-Amino-2-Indanol Derivatives | DFT (M06-2X/6-311G(d)) | Transition state energy is nearly identical to the enamine tautomer, indicating a low activation barrier. | mdpi.com |

| Friedel-Crafts Alkylation with Aminoindanol-Thiourea Catalyst | Transition State Modeling (TS1) | Proposes a ternary complex where the catalyst has a dual role in activating both substrates via hydrogen bonding. | beilstein-journals.org |

| Dehydration of 1-Indanol | N/A (Concept Applied) | Transition state shape selectivity within zeolite pores favors the formation of indene over intermolecular products. | conicet.gov.ar |

Role of Intermediates in Indanol Transformations

The transformations of indanols and related indole structures frequently proceed through highly reactive intermediates that dictate the reaction pathway and final product distribution. The nature of these intermediates is often transient, but their existence can be inferred through mechanistic studies, trapping experiments, and spectroscopic analysis.

In the context of indole chemistry, which is structurally related to the indanol core, the formation of an indolium ion is a common intermediate step. When an indole is substituted at both the N1 and C3 positions, it can still exhibit "enamine" type reactivity, leading to a second substitution at the C3 position. exeter.ac.uk This process generates a quaternary stereocenter and a dearomatized indolium ion intermediate, which possesses "iminium"-like reactivity and can be quenched by various nucleophiles. exeter.ac.uk

Another critical intermediate is the 2-alkylideneindolenine . These species are generated in situ from precursors like 2-indolylmethyl acetates under basic conditions. nih.gov Their high reactivity makes them susceptible to Michael-type additions. For example, the reaction with α-amino acid esters proceeds via the addition of the amino group to the 2-alkylideneindolenine intermediate, followed by an intramolecular cyclization to yield complex heterocyclic systems like 2,3-dihydropyrazino[1,2-a]indol-4-ones. nih.gov The formation of these unstable intermediates has been supported by ESI-MS and IRMPD spectroscopy. nih.gov

In Friedel-Crafts type reactions to synthesize 1-indanones, the reaction can proceed through two possible intermediates depending on whether acylation or alkylation occurs first. beilstein-journals.org For example, in the reaction of an aromatic substrate with 3,3-dimethylacrylic acid, an intermediate formed via alkylation of the aromatic ring is activated towards subsequent intramolecular acylation to form the 1-indanone (B140024). beilstein-journals.org Conversely, an intermediate formed by initial acylation would be deactivated, hindering the final cyclization step. beilstein-journals.org

Furthermore, in the degradation of more complex indole-containing molecules, water addition can lead to stable intermediates that rearrange further. The synthetic cannabinoid UR-144, which has an indole core, undergoes electrophilic addition of water to its cyclopropane (B1198618) ring, forming a stable hydroxylated intermediate, 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one. nih.gov This intermediate can then undergo further cyclization and transformation. nih.gov

Chemoselectivity and Regioselectivity in Reactions of Trimethylated Indanols and Derivatives

Chemoselectivity and regioselectivity are fundamental concepts that determine the outcome of reactions involving multifunctional molecules like trimethylated indanols and their derivatives. vedantu.comslideshare.netChemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preference for reaction at one specific site over other possible positions. youtube.comquora.com

In reactions involving indanol derivatives, the presence of multiple reactive sites—such as the hydroxyl group, the aromatic ring, and any additional functional groups—makes selectivity a critical consideration. For example, in the dehydration of 1-indanol, the catalyst determines the chemoselective pathway. conicet.gov.ar Acidic zeolite catalysts promote intramolecular dehydration (an E1 or E2 elimination) to yield indene, whereas other catalysts with strong Lewis acid sites can favor an intermolecular reaction (an SN2-type substitution) between two indanol molecules to form di-1-indanyl ether. conicet.gov.ar The choice of catalyst thus allows for the selective synthesis of either the alkene or the ether.

Regioselectivity is paramount in electrophilic substitution reactions on the indole nucleus, a core structure related to indanols. The indole ring is an electron-rich heteroaromatic system with the C3 position being the most nucleophilic and typically the primary site for electrophilic attack. nih.govchim.it However, the regiochemical outcome can be influenced by substituents on the ring. For instance, the presence of methoxy (B1213986) groups (strong electron-donating groups) enhances the nucleophilicity of the indole and can be used to direct substitution to other positions. chim.it

In the context of trimethylated indanols, the positions of the methyl groups on the indane skeleton would significantly influence the regioselectivity of reactions on the aromatic ring. The electron-donating nature of the methyl groups would activate the benzene (B151609) ring towards electrophilic aromatic substitution, and their positions would direct incoming electrophiles according to established ortho/para directing rules, balanced against steric hindrance effects.

Table 2: Selectivity in Reactions of Indanol/Indole Systems

| Reaction Type | Substrate/System | Selectivity Type | Controlling Factors | Product(s) | Reference |

| Dehydration | 1-Indanol | Chemoselectivity | Catalyst type (Zeolite vs. SiO2-Al2O3) | Indene (intramolecular) vs. Di-1-indanyl ether (intermolecular) | conicet.gov.ar |

| Friedel-Crafts Alkylation | Indoles | Regioselectivity | Inherent nucleophilicity of indole C3 position | C3-alkylated indoles | nih.gov |

| Electrophilic Substitution | Methoxy-substituted indoles | Regioselectivity | Position and electronic effect of methoxy groups | Varied substitution patterns | chim.it |

Impact of Steric and Electronic Effects on Reactivity of Indole and Indanol Compounds

The reactivity of indole and indanol compounds is profoundly influenced by the interplay of steric and electronic effects exerted by substituents on the ring system. nih.gov These effects modulate the nucleophilicity of the indole ring, the acidity of protons, and the accessibility of reactive sites, thereby controlling reaction rates and selectivity. nih.govscience.gov

Electronic Effects: The electronic nature of substituents on the indole ring plays a crucial role in its reactivity, particularly in electrophilic substitution reactions. nih.gov

Electron-donating groups (EDGs), such as alkyl (e.g., methyl) and alkoxy (e.g., methoxy) groups, increase the electron density of the aromatic system. This enhances the nucleophilicity of the indole, making it more reactive towards electrophiles. nih.govchim.it Studies on Friedel-Crafts reactions show that indoles bearing EDGs at the C5-position exhibit superior reactivity and enantioselectivity compared to those with electron-withdrawing groups. nih.gov

Electron-withdrawing groups (EWGs), such as nitro or halo groups, decrease the electron density of the ring. This deactivates the indole towards electrophilic attack, often resulting in lower reaction yields. nih.gov For example, brominated derivatives of some heterocyclic compounds show lower reactivity in hydrolysis reactions due to the electron-withdrawing effect of bromine.

Steric Effects: Steric hindrance, the spatial bulk of substituents, significantly impacts the accessibility of reactive centers for reagents or catalysts. science.gov

Substituents at the C2-position of the indole ring can markedly reduce either the enantioselectivity or the yield of Friedel-Crafts reactions. nih.gov

Substituents at the C7-position , adjacent to the pyrrole (B145914) ring fusion, can also impose significant steric hindrance. While C7-substituted indoles can still react, they often do so with lower yields. nih.gov

In the context of catalysts derived from aminoindanols, the steric bulk of N-alkyl groups on the amine can be tuned. science.gov While some steric bulk can be beneficial, increasing it beyond a certain point, for example from an N-methyl to an N-ethyl group, can have a detrimental effect on the enantioselectivity of the catalyzed reaction. science.gov This highlights a delicate balance where the catalyst's structure must be sterically demanding enough to create an effective chiral pocket but not so crowded as to impede substrate binding. science.gov

Advanced Spectroscopic and Structural Characterization of 1,2,3 Trimethyl 1 Indanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of 1,2,3-trimethyl-1-indanol in solution. A combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

A complete assignment would typically involve the following experiments:

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm), while the aliphatic and methyl protons would be found in the upfield region. The hydroxyl proton's chemical shift would be variable and dependent on concentration and solvent.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. libretexts.org For this compound, twelve distinct carbon signals would be expected. The chemical shifts would indicate the type of carbon: aromatic, aliphatic (CH, CH₂, CH₃), and the carbinol carbon (C-OH). libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. nih.gov It would reveal correlations between adjacent protons, for instance, between the methine proton at C3 and the methylene (B1212753) protons at C2, and potentially between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). ustc.edu.cn It is crucial for assigning the carbon signal for each protonated carbon by linking the already assigned proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range (typically 2-3 bonds) correlations between protons and carbons. libretexts.org It is vital for identifying quaternary carbons (like C3a and C7a) and for piecing together the molecular fragments identified by COSY. For example, correlations would be expected from the methyl protons to their neighboring carbons, helping to confirm their placement. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. rsc.org NOESY is particularly important for determining the stereochemistry of the molecule. For instance, the relative orientation of the methyl groups and the hydroxyl group could be deduced from the presence or absence of NOE cross-peaks between them. In a related compound, 2,2,3-trimethyl-5,7-dineopentyl-1-indanol, NMR studies indicated a trans configuration between the C1-hydroxyl group and the C3-methyl group based on the chemical shifts of the geminal methyl groups at C2. scispace.com A similar analysis using NOESY would provide definitive stereochemical information for this compound.

The expected ¹H and ¹³C NMR chemical shifts can be predicted based on empirical data for similar indanol structures. These predicted values serve as a guide for the final assignment based on the 2D correlation data.

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) | Key NOESY Correlations |

| 1 | - | ~80 | 1-CH₃ → C1, C2; OH → C1 | 1-CH₃ ↔ H2a/H2b, OH |

| 2 | H-2a: ~2.8, H-2b: ~2.5 | ~45 | H-2a/H-2b → C1, C3, C3a | H-2a ↔ H-2b, H-3; H-2b ↔ 1-CH₃ |

| 3 | ~3.1 (q) | ~40 | H-3 → C2, C3a, 3-CH₃ | H-3 ↔ H-2a/H-2b, 3-CH₃, H-4 |

| 3a | - | ~145 | H-3 → C3a; H-4 → C3a | - |

| 4 | ~7.2 (d) | ~125 | H-4 → C3a, C5, C7a | H-4 ↔ H-5, H-3 |

| 5 | ~7.1 (t) | ~124 | H-5 → C4, C6 | H-5 ↔ H-4, H-6 |

| 6 | ~7.2 (t) | ~127 | H-6 → C5, C7 | H-6 ↔ H-5, H-7 |

| 7 | ~7.3 (d) | ~121 | H-7 → C5, C7a | H-7 ↔ H-6 |

| 7a | - | ~150 | H-4 → C7a; H-7 → C7a | - |

| 1-CH₃ | ~1.5 (s) | ~25 | 1-CH₃ → C1, C2 | 1-CH₃ ↔ H-2a/H-2b, OH |

| 2-CH₃ | ~1.1 (s) | ~28 | 2-CH₃ → C1, C2, C3 | 2-CH₃ ↔ H-2a/H-2b, 3-CH₃ |

| 3-CH₃ | ~1.3 (d) | ~15 | 3-CH₃ → C2, C3, C3a | 3-CH₃ ↔ H-3, H-4 |

| OH | variable | - | OH → C1 | OH ↔ 1-CH₃ |

The five-membered ring in indanol derivatives is not planar and can undergo puckering, leading to different conformations. rsc.org Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes that occur on the NMR timescale. acs.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational interchange.

For this compound, the primary conformational process would involve the puckering of the cyclopentyl ring, which could place the substituents in different pseudo-axial or pseudo-equatorial positions. While specific DNMR studies on this compound are not documented in the provided search results, studies on related 1-aryl-2,2-dimethylindanols have successfully used this technique to investigate stereodynamic processes and rotational barriers. acs.org

At low temperatures, the exchange between conformers might be slow enough to observe separate signals for each distinct conformation. As the temperature is raised, the rate of exchange increases, leading to broadening of the signals. At a certain point, the signals for the exchanging sites coalesce into a single, time-averaged signal. By analyzing the line shapes of the spectra at different temperatures, the rate constants for the exchange can be calculated, which in turn allows for the determination of the activation energy (ΔG‡) of the conformational process.

Mass Spectrometry Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₂H₁₆O. wikipedia.orgmolbase.com

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements:

Carbon (¹²C): 12.000000 u

Hydrogen (¹H): 1.007825 u

Oxygen (¹⁶O): 15.994915 u

Calculation: (12 × 12.000000) + (16 × 1.007825) + (1 × 15.994915) = 176.120115 u

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value would confirm the elemental composition of the molecule. smolecule.combioanalysis-zone.com

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molar Mass ( g/mol ) | 176.26 |

| Theoretical Exact Mass (u) | 176.120115 wikipedia.org |

Tandem mass spectrometry (MS/MS) is a technique used to study the fragmentation of ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed structural information by revealing the molecule's fragmentation pathways. whitman.edu

For this compound, a tertiary benzylic alcohol, the fragmentation under electron ionization (EI) would likely proceed through several characteristic pathways:

Loss of a methyl group: Cleavage of a C-C bond alpha to the oxygen atom is common for alcohols. whitman.eduslideshare.net Loss of one of the methyl groups (e.g., the 1-CH₃) would be a favorable process, leading to a stable oxonium ion or a resonance-stabilized benzylic cation. This would result in a fragment at m/z 161 ([M-15]⁺).

Dehydration: The elimination of a water molecule is a common fragmentation pathway for alcohols, which would produce a fragment at m/z 158 ([M-18]⁺). whitman.edu

Cleavage of the five-membered ring: Ring opening and subsequent fragmentations can also occur, leading to various smaller fragments.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 177) in electrospray ionization (ESI) would primarily involve the loss of water to form a stable carbocation at m/z 159. Further fragmentation of this ion could then occur.

Electronic Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring.

The UV-Vis absorption spectrum is expected to show absorptions characteristic of a substituted benzene ring. These typically include a strong absorption band around 200-220 nm (the E-band) and a weaker, structured band around 250-280 nm (the B-band), corresponding to π → π* transitions. msu.edu The substitution on the ring and the fusion of the five-membered ring will cause slight shifts in the absorption maxima (λ_max) and may affect the fine structure of the B-band compared to unsubstituted benzene. Studies on the parent compound, 1-indanol (B147123), have identified the S₁ ← S₀ electronic transition origin, providing a reference point for the electronic behavior of the indanol framework. rsc.orgkobv.dersc.org

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Indanol derivatives are known to be fluorescent. aip.orgnih.gov The fluorescence spectrum of this compound would be expected to be a near mirror image of its longest-wavelength absorption band. The specific emission wavelength and quantum yield would be influenced by the methyl substituents and the solvent environment. Studies on jet-cooled 1-indanol have utilized laser-induced fluorescence to identify different conformers, indicating that the electronic spectra can be sensitive to the molecule's geometry. rsc.orgaip.orgnih.gov

Rotationally Resolved Laser-Induced Fluorescence (LIF) Spectroscopy of Indanols

Rotationally resolved laser-induced fluorescence (LIF) spectroscopy has proven to be a powerful tool for elucidating the conformational landscapes and non-covalent interactions of flexible molecules like indanols in the gas phase. rsc.orgmpg.dekobv.de Studies on the related molecule, 1-indanol, have successfully employed this technique to distinguish between different conformers. rsc.orgmpg.dekobv.de By analyzing the rotational constants derived from the high-resolution spectra, the precise geometries of the ground (S₀) and first excited (S₁) electronic states can be determined. rsc.orgmpg.dekobv.de

Vibrationally Resolved Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

Vibrationally resolved resonance-enhanced multiphoton ionization (REMPI) spectroscopy is a sensitive technique used to probe the vibrational levels of molecules in their excited electronic states. rsc.orgmpg.dekobv.de This method, often coupled with time-of-flight (TOF) mass spectrometry, provides mass-selective electronic spectra, which is particularly useful for identifying different conformers or isomers in a molecular beam. mpg.de

For 1-indanol, (1+1)-REMPI spectra have been recorded, revealing vibronic structures that are consistent with findings from other research groups. kobv.de The appearance of the REMPI spectrum can be influenced by the choice of carrier gas (e.g., Ar, Ne, He) in the supersonic jet expansion, which affects the relative populations of different conformers. kobv.de A notable observation in the REMPI spectrum of the eq1 conformer of 1-indanol is a prominent band at +116 cm⁻¹ above the electronic origin, corresponding to a vibrational mode in the S₁ state. mpg.de This technique's ability to provide vibrationally resolved information is crucial for understanding the dynamics of excited states. nih.gov Furthermore, (2+1) REMPI spectroscopy has been utilized to study other molecules, demonstrating its versatility in accessing different electronic states and providing detailed spectroscopic information. psu.edu The combination of REMPI with mass-analyzed threshold ionization (MATI) spectroscopy offers a pathway to produce state-selected ions, highlighting the advanced capabilities of this technique. psu.eduaps.org

Analysis of S₀ ← S₁ Electronic Transitions and Lifetimes

The study of S₀ ← S₁ electronic transitions and the lifetimes of the excited S₁ state provides fundamental insights into the photophysical properties of molecules. For 1-indanol, the lifetimes of the S₁ state for its two most stable conformers, eq1 and ax2, have been determined using two time-delayed pulsed lasers. rsc.orgmpg.dekobv.de This pump-probe approach allows for the direct measurement of the excited state decay dynamics.

The origin bands of the S₁ ← S₀ transition for the conformers of 1-indanol were identified at 36931, 36934, and 36955 cm⁻¹. acs.org High-resolution measurements of these bands, including the use of Lamb-dip spectroscopy, confirm the Lorentzian lifetime-contribution to the observed lineshapes, ensuring accurate lifetime determination. rsc.orgmpg.de The transition dipole moment for these transitions is primarily aligned along the a-axis of the molecule, with smaller contributions along the b- and c-axes. rsc.orgkobv.de This information is critical for understanding the nature of the electronic transition and the changes in electronic distribution upon excitation.

UV-Photoelectron Spectroscopy for Electronic Structure Analysis of Indoles

A combined UV-PES and computational approach has been used to perform a comprehensive electronic structure analysis of indole (B1671886) and its BN isosteres. acs.orgnih.govacs.org The He I photoelectron spectrum of natural indole shows its first ionization energy at 7.9 eV, which corresponds to the highest occupied molecular orbital (HOMO) of π symmetry. acs.orgnih.gov Subsequent bands at 8.5, 9.9, and 11.05 eV are also assigned to π symmetry molecular orbitals. acs.orgnih.gov These experimental findings are supported by density functional theory (DFT) calculations, which help in the reliable assignment of the photoelectron bands. acs.orgnih.gov Such studies on the parent indole structure provide a foundational understanding of the electronic properties that are modified by substitution, as in the case of this compound.

Table 1: Experimental Ionization Energies of Indole and its BN Isosteres

| Compound | First Ionization Energy (eV) |

|---|---|

| Natural Indole | 7.9 acs.orgnih.gov |

| External BN Indole I | 7.9 acs.orgnih.gov |

Time-Resolved Spectroscopic Studies of Related Indoline (B122111) Dyes

Time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-correlated single photon counting (TCSPC), are instrumental in unraveling the ultrafast dynamics of excited states in molecules like indoline dyes, which share a structural core with indanols. researchgate.netacs.orgresearchgate.netnih.govacs.org These studies are particularly relevant for applications in dye-sensitized solar cells (DSSCs), where understanding charge transfer and relaxation processes is crucial. researchgate.netnih.govacs.org

Investigations into indoline dyes, such as D149, have revealed complex excited-state dynamics with multiple relaxation pathways. acs.orgresearchgate.net For instance, a fast time-component of 20–40 ps observed in D149 has been attributed to structural relaxation, specifically a twisting process of the indoline donor unit. acs.org This twisting leads to a conical intersection with the ground state, providing an efficient non-radiative decay channel. acs.org Blocking this twisting motion, for example, by embedding the dye in a rigid polymer matrix, significantly slows down the decay to the nanosecond timescale. acs.org These findings on related indoline systems highlight the importance of conformational changes in dictating the photophysical properties and provide a framework for understanding the potential excited-state behavior of this compound.

Table 2: Excited State Lifetimes of an Indoline Donor Unit

| Lifetime Component | Decay Time (ps) |

|---|---|

| τ₁ | 3.5 acs.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths and angles. pages.dev While a specific crystal structure for this compound was not found in the search results, crystallographic data for related indole and indanol derivatives offer valuable structural insights. osti.govrsc.orgmdpi.comnih.gov

For example, the crystal structure of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide monohydrate reveals details about the geometry of the trimethyl-substituted indole ring system. osti.gov Similarly, X-ray diffraction studies of Schiff bases derived from 1-amino-2-indanol (B1258337) have definitively determined their imine or enamine tautomeric forms in the solid state. mdpi.com These studies showcase the power of X-ray crystallography to elucidate not only the molecular conformation but also the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. osti.gov High-resolution X-ray studies of enzyme inhibitors with related core structures have also been crucial in understanding protein-ligand interactions and inhibition mechanisms. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and the characterization of molecular structure. youtube.comyoutube.com These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bonding, and local environment. nih.gov

IR and Raman spectroscopy are complementary techniques. youtube.com A vibrational mode is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it leads to a change in its polarizability. youtube.com For instance, in studies of imidazolium-based ionic liquids, the C-H stretching region around 3000 cm⁻¹ is dominant in the Raman spectra but weak in the IR spectra. nih.gov In the context of this compound, IR spectroscopy would be expected to show a characteristic absorption for the hydroxyl (-OH) group, while both IR and Raman would provide a fingerprint of the substituted benzene ring and the aliphatic portion of the five-membered ring. Analysis of the FT-IR spectra of related imine derivatives of 1-amino-2-indanol has shown a distinct absorption around 1634 cm⁻¹ for the C=N double bond, demonstrating the utility of this technique in identifying specific functional groups. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Indanol |

| Indole |

| BN Indoles |

| D149 (Indoline Dye) |

| 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide |

| 1-Amino-2-indanol |

Theoretical and Computational Investigations of 1,2,3 Trimethyl 1 Indanol

Conformational Analysis and Energy Landscapes

The flexibility of the five-membered ring in indanol derivatives leads to a complex conformational landscape. Computational analysis is essential for mapping this landscape and understanding the factors that govern the relative stability of different conformers.

Identification and Relative Stability of Conformational Isomers of Indanols

The five-membered ring in indanol is not planar and can adopt various puckered conformations. The substituent on this ring, the hydroxyl group, can exist in either a pseudo-axial or pseudo-equatorial position, each with different possible torsional angles.

Computational studies on 1-indanol (B147123) have identified six distinct conformational minima. rsc.org The global minimum energy conformer was found to have the hydroxyl group in a pseudo-equatorial position, oriented back towards the benzene (B151609) ring. rsc.org Other conformers, with the hydroxyl group in axial positions, are calculated to be slightly higher in energy. rsc.org A similar analysis of 2-indanol (B118314) revealed four possible conformations, with the relative populations determined by their calculated energies. nih.govacs.orgacs.org The computational results for 2-indanol predicted a distribution of conformers that was in reasonable agreement with experimental observations at a given temperature. nih.govacs.orgacs.org

A conformational analysis of 1,2,3-trimethyl-1-indanol would be more complex due to the added steric bulk of the three methyl groups. These groups would introduce new steric interactions, significantly altering the energy landscape compared to the parent indanol. The relative stabilities of the resulting conformers would be determined by a balance of these steric repulsions and any stabilizing intramolecular interactions.

Table 1: Calculated Relative Energies of 1-Indanol Conformers This table presents data for the parent compound 1-indanol as a reference for the types of computational results obtained in conformational analysis.

| Conformer | Position of OH | Relative Energy (cm⁻¹) |

|---|---|---|

| eq1 | Equatorial | 0 |

| ax1 | Axial | ~150 |

| ax2 | Axial | ~150 |

Data sourced from computational studies on 1-indanol. rsc.org The energies are relative to the most stable conformer (eq1).

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions play a crucial role in stabilizing specific conformations. In indanol systems, the most significant of these is the intramolecular hydrogen bond between the hydroxyl group and the π-electron cloud of the fused benzene ring.

For 2-indanol, both spectroscopic and computational studies have confirmed that the most stable conformer is stabilized by this OH/π interaction. nih.govacs.orgacs.orgaip.org Ab initio calculations at the MP2/6-311++G(d,p) level of theory estimate the energy of this hydrogen bond to be approximately 6.5 kJ/mol. aip.org This interaction significantly influences the puckering of the five-membered ring and is a dominant factor in its conformational preference. aip.org Similar stabilizing interactions are predicted for the most stable equatorial conformer of 1-indanol. rsc.org

In this compound, the presence and nature of such intramolecular hydrogen bonds would be a key area of investigation. The steric hindrance from the methyl groups at C1 and C2 could potentially disrupt or modify the optimal geometry for the OH/π interaction, leading to a different balance of forces that determine the molecule's final three-dimensional structure.

Table 2: Computationally Derived Properties of Indanol Analogues

| Compound Name |

|---|

| This compound |

| 1-Indanol |

| 2-Indanol |

| 1-Amino-2-indanol (B1258337) |

| Indan |

| Indanone |

| B3LYP |

| MP2 |

| OVGF |

Mechanistic Modeling and Reaction Pathway Predictions

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions. For a substituted indanol derivative like this compound, theoretical modeling can map out potential reaction pathways, identify key intermediates, and calculate the energetics involved, offering insights that are often difficult to obtain through experimental means alone.

The elucidation of a reaction mechanism hinges on identifying the transition states (TS) that connect reactants to products. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a given pathway. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these transient structures. acs.org

For reactions involving indanol derivatives, such as dehydration or rearrangement, DFT calculations can be employed to model the potential energy surface (PES). acs.orgacs.org The process begins with the optimization of the geometries of the reactant (this compound) and the presumed products. Subsequently, computational algorithms search for the saddle point on the PES that corresponds to the transition state. The successful location of a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy or reaction barrier (ΔE‡). A lower activation barrier implies a faster reaction rate. For instance, in reactions involving related indole (B1671886) structures, activation barriers for steps like sigmatropic shifts or cyclizations have been calculated to range from a few kcal/mol to over 20 kcal/mol, indicating varying kinetic plausibility for different mechanistic steps. acs.orgacs.org A iastate.edunumberanalytics.com-sigmatropic shift of a nitro group in a related intermediate was calculated to have a barrier of 11.2 kcal/mol, while a iastate.eduresearchgate.net-sigmatropic shift had a much higher barrier of 20.9 kcal/mol, suggesting the former is kinetically favored. acs.orgacs.org Similarly, the ground state ring-closing of a photochromic spiro[indoline] derivative, a structurally related compound, was found to have a calculated activation energy of 57.4 to 90.9 kJ·mol⁻¹ (approximately 13.7 to 21.7 kcal/mol), depending on the level of theory used. researchgate.net

These calculations provide a quantitative basis for comparing different potential mechanisms. For this compound, this could involve modeling its acid-catalyzed dehydration to form various indene (B144670) isomers, allowing for the prediction of the most likely product based on the calculated reaction barriers.

Table 1: Representative Calculated Activation Barriers in Related Heterocyclic Systems This table presents examples of activation barriers calculated for various reaction steps in indole-related compounds using DFT methods, illustrating the type of data obtained from such studies.

| Reaction Step | System | Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| iastate.edunumberanalytics.com-Sigmatropic Shift | Nitro-substituted cyclopentene (B43876) fused to indole | 11.2 | acs.orgacs.org |

| iastate.eduresearchgate.net-Sigmatropic Shift | Nitro-substituted cyclopentene fused to indole | 20.9 | acs.org |

| Cyclization | Radical intermediate | 20.8 | acs.org |

| Proton Transfer | Acid-assisted intermediate | 6.2 | acs.orgacs.org |

Note: Data is for illustrative purposes from related systems and not specific to this compound.

Reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction pathways and rates. nih.gov Computational models are essential for capturing these solvent effects. iastate.edunumberanalytics.com Two primary approaches are used: implicit (continuum) and explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged intermediates and transition states. numberanalytics.comresearchgate.net For example, the Menschutkin reaction is significantly accelerated in polar solvents, a phenomenon that continuum models can replicate by showing the stabilization of the charged transition state. numberanalytics.com

Explicit solvent models provide a more detailed, atomistic picture by including a number of individual solvent molecules in the calculation. iastate.edu While computationally more demanding, this approach allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in directing a reaction mechanism. iastate.educhemrxiv.org The Effective Fragment Potential (EFP) method, for instance, can be combined with high-level quantum mechanics to accurately describe the interactions between a solute and the first few solvent molecules, providing a more precise calculation of reaction barriers in solution. iastate.edu Recent advancements also utilize machine learning potentials to efficiently model reactions in explicit solvents, bridging the gap between accuracy and computational cost. nih.gov

For a reaction involving this compound, such as an Sₙ1-type reaction proceeding through a carbocation intermediate, computational modeling would be crucial. An implicit solvent model could predict the rate enhancement in polar, protic solvents due to the stabilization of the indanylium cation. An explicit model could further refine this by showing how specific hydrogen bonds from solvent molecules to the hydroxyl leaving group facilitate its departure.

Quantum chemical modeling, primarily using DFT, has been extensively applied to understand the intricate reaction mechanisms of indole and indolium compounds. acs.orgacs.org These studies provide deep mechanistic insights into processes like electrophilic substitution, cyclization, and rearrangement reactions. mdpi.com

For example, investigations into the reaction of trimethylindoline with o-quinones to form complex heterocyclic products have used DFT to map the entire potential energy surface. acs.orgacs.org These calculations revealed a complex cascade of events including Michael addition, sigmatropic shifts, and cyclizations. acs.orgacs.org The models were able to rationalize the formation of different products by identifying key bifurcation points on the reaction pathway and calculating the relative energy barriers for each branch. acs.orgacs.org

In the context of indolium species, which are cationic intermediates, quantum chemical modeling helps to understand their reactivity. acs.org For instance, in the thermal degradation of cyanine (B1664457) dyes, which contain indolium end-groups, modeling showed that the reaction proceeds through an electrocyclic closure of the polymethine chain, forming Fischer's base and a cationic indolium byproduct (1,3,3-trimethyl-2-phenyl indolium). acs.org Quantum chemical calculations can also predict the most likely sites for nucleophilic attack on the indolium ring system.

Furthermore, quantum chemical cluster approaches have been successful in modeling enzyme-catalyzed reactions involving indole derivatives, such as sulfoxidation and epoxidation by indole monooxygenases. nih.gov These models, which include the substrate and key active site residues, can elucidate the reaction mechanism and predict the enantioselectivity of the enzyme, matching experimental observations. nih.gov

Molecular Dynamics Simulations for Understanding Dynamic Behavior (General applicability for organic compounds)

While quantum mechanics excels at describing the energetics of reactions, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational dynamics of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a "movie" of molecular behavior at the atomic level. researchgate.netnih.gov This technique is broadly applicable to organic compounds, including this compound, to understand their structural flexibility and interactions with their environment. researchgate.netnih.gov

An MD simulation begins with a starting structure of the molecule, which is then placed in a simulated environment, often a "box" of solvent molecules like water. mdpi.com The forces between all atoms are calculated using a molecular mechanics force field, a set of parameters that approximates the potential energy of the system. nih.gov The simulation then proceeds in small time steps (typically femtoseconds), updating the positions and velocities of all atoms to trace their trajectory over time, which can span from picoseconds to microseconds. researchgate.netresearchgate.net

For a molecule like this compound, MD simulations can reveal:

Conformational Preferences: Identifying the most stable conformations of the five-membered ring and the relative orientations of the three methyl groups and the hydroxyl group.

Solvation Structure: Visualizing how solvent molecules arrange around the solute, particularly the hydrogen-bonding patterns around the hydroxyl group. nih.gov

Dynamic Fluctuations: Quantifying the motion of different parts of the molecule, which can provide insight into its flexibility and how it might be recognized by an enzyme active site. nih.govmdpi.com

Interaction Dynamics: When co-simulated with other molecules (e.g., a protein), MD can elucidate the dynamic process of binding, including the stability of interactions and conformational changes upon binding. nih.gov

MD simulations provide a bridge between static molecular structures and the dynamic reality of chemical and biological systems. nih.gov

Structure-Property Relationship Studies from a Theoretical Perspective

Key properties calculated to build these relationships include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). researchgate.netnih.gov The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a guide to how the molecule will interact with other polar molecules or ions. researchgate.net

For this compound, a theoretical QSPR study could involve comparing its properties to unsubstituted 1-indanol or isomers with different methyl group positions. Such a study would likely reveal how the electron-donating methyl groups influence the charge distribution, the HOMO-LUMO gap, and the nucleophilicity of the hydroxyl oxygen and the aromatic ring. These theoretical insights can help predict the compound's reactivity in different chemical environments and guide the design of new derivatives with tailored properties. nih.govacs.org

Table 2: Calculated Properties for Indole and a Substituted Derivative This table shows examples of how theoretical calculations can be used to compare the electronic properties of a parent compound and its derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Indole | -5.67 | -0.35 | 5.32 | 2.19 |

Source: Adapted from theoretical studies on indole derivatives. researchgate.net Values are illustrative of the type of data generated in structure-property relationship studies.

Applications of 1,2,3 Trimethyl 1 Indanol in Organic Synthesis and Catalysis

Chiral Auxiliary and Ligand Design

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of 1,2,3-trimethyl-1-indanol and its derivatives makes them well-suited for this role, as well as for the design of chiral ligands for metal-catalyzed reactions.

The indanol scaffold has been pivotal in the design of chiral organoiodine(I/III) catalysts. researchgate.net These catalysts have emerged as a reliable tool in asymmetric catalysis, offering an alternative to transition metal-based systems. researchgate.netbohrium.com The rigid structure of the indanol backbone plays a crucial role in creating a well-defined chiral environment around the iodine center, which is essential for achieving high levels of enantioselectivity. researchgate.net

One notable application of indanol-based chiral organoiodine catalysts is in the enantioselective hydrative dearomatization of phenols. researchgate.net This reaction is particularly challenging, but the modularity of the indanol-based catalyst design allows for rapid optimization to achieve high efficiency and selectivity. researchgate.net For instance, a C1-symmetric indanol-based aryl iodide has demonstrated superior performance in such transformations. researchgate.net The strategic placement of substituents on the indanol framework is key to the catalyst's high reactivity and selectivity in a variety of enantioselective reactions, including spirocyclizations and oxidative rearrangements. researchgate.net

Asymmetric synthesis, which selectively produces one enantiomer of a chiral product, is of paramount importance in modern chemistry. nih.gov The dearomatization of aromatic compounds is a powerful strategy for the synthesis of complex, three-dimensional molecules from simple, planar starting materials. nih.govmdpi.com When this process is carried out asymmetrically, it provides access to enantioenriched building blocks that are valuable in medicinal chemistry and natural product synthesis. nih.gov

Indanol derivatives have proven to be effective in guiding the enantioselectivity of dearomatization reactions. researchgate.netnih.gov For example, chiral organoiodine catalysts featuring an indanol backbone have been successfully employed in the hydrative dearomatization of 2-substituted phenols, affording para-quinol products with high enantiomeric excess. researchgate.net The catalytic asymmetric dearomatization of phenols is a significant challenge due to the high aromaticity of the phenol (B47542) ring and potential regioselectivity issues. nih.gov However, the use of indanol-based catalysts has enabled progress in this area. researchgate.netnih.gov

The following table summarizes the results of an enantioselective hydrative dearomatization of a phenol derivative using an indanol-based chiral organoiodine catalyst.

| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-bromo-4-methylphenol | 10 | 92 | 93 |

| Data sourced from a study on indanol-based chiral organoiodine catalysts. researchgate.net |

Chiral building blocks are enantiomerically pure compounds that can be incorporated into the synthesis of more complex target molecules, such as pharmaceuticals and natural products. The aminoindanol (B8576300) scaffold, a close relative of this compound, is recognized as a versatile chiral building block. researchgate.net Its rigid structure and the presence of both amino and hydroxyl groups allow for its use in the construction of catalysts and for the induction of chirality in asymmetric processes. researchgate.net

The synthesis of chiral building blocks can be achieved through various methods, including the asymmetric epoxidation of indenes followed by ring-opening, which yields aminohydroxyindanes. nih.gov These chiral amino alcohols can then be used in the synthesis of more complex molecules. For example, an optically pure amino-indanol derived chiral auxiliary has been utilized in a highly stereoselective anti-aldol reaction, which is a key step in the synthesis of a ligand for a new generation of HIV protease inhibitors. nih.gov The chiral auxiliary can often be recovered and reused, adding to the efficiency of the process. nih.gov

The following table illustrates the use of an aminoindanol-derived chiral auxiliary in a diastereoselective aldol (B89426) reaction.

| Aldol Product | Diastereomeric Ratio | Yield (%) |

| anti-aldol adduct | >95:5 | 75 |

| Data from the synthesis of a key intermediate for an HIV protease inhibitor ligand. nih.gov |

Precursors and Building Blocks in Multi-Step Organic Synthesis

Beyond its role in asymmetric catalysis, this compound and related structures serve as valuable precursors and building blocks in multi-step organic syntheses, enabling the construction of a diverse range of organic molecules.

The indanol framework can be chemically modified to produce a variety of advanced organic intermediates. For instance, derivatives of 1H-inden-5-ol can be utilized in the creation of dyes and pigments. acs.org The structural features of these compounds also make them potential precursors for the synthesis of biologically active molecules. acs.org The ability to undergo further chemical transformations makes the indanol skeleton a valuable platform in synthetic organic chemistry. acs.org

While direct examples for this compound are specific, the general reactivity of the indanol core suggests its utility in generating a range of intermediates. The hydroxyl group can be a site for ether or ester formation, and the aromatic ring can undergo electrophilic substitution, allowing for the introduction of various functional groups. These functionalized indanol derivatives can then serve as key intermediates in the synthesis of more complex target molecules.

Fused heterocyclic systems are common structural motifs in a vast number of natural products and pharmaceuticals. nih.govrsc.orgopenmedicinalchemistryjournal.com The indole (B1671886) and indoline (B122111) skeletons, which form the core of this compound, are prevalent in many biologically active alkaloids. rsc.orgexeter.ac.uk The development of synthetic methods to construct polycyclic fused indoline frameworks is therefore an active area of research. nih.gov

The dearomatization of indoles through cycloaddition reactions has been shown to be a reliable method for converting simple planar aromatic molecules into complex, stereochemically rich ring systems. nih.gov For example, Zn(II)-catalyzed divergent [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been developed to synthesize functionalized polycyclic indolines. nih.gov Given that this compound contains a substituted indoline core, it represents a potential starting material for the synthesis of unique fused heterocyclic systems. The existing stereocenters in the molecule could influence the stereochemical outcome of such cyclization reactions.

The following table presents examples of fused indoline systems synthesized from indole precursors.

| Reaction Type | Reactants | Product |

| [4+2] Cycloaddition | Indole, 1,2-Diaza-1,3-diene | Tetrahydro-1H-pyridazino[3,4-b]indole |

| [3+2] Cycloaddition | Indole, 1,2-Diaza-1,3-diene | Tetrahydropyrrolo[2,3-b]indole |

| Based on a study on the synthesis of polycyclic fused indoline scaffolds. nih.gov |

Preparation of Functional Dyes and Sensors from Indolium Precursors

The core application of the this compound structure in the synthesis of functional molecules lies in its conversion to indolium-based precursors. These precursors, specifically quaternary salts of 2,3,3-trimethylindolenine (B142774), are fundamental building blocks for a large class of commercially important cyanine (B1664457) dyes and related sensors. While direct synthesis from this compound is not extensively documented, the indanol can be considered a hydrated analogue of the crucial intermediate, 2,3,3-trimethylindolenine. The likely pathway would involve the dehydration of this compound to yield 2,3,3-trimethylindolenine, which is then transformed into the necessary indolium salt.

The common industrial synthesis of 2,3,3-trimethylindolenine is the Fischer indole synthesis, which involves the reaction of phenylhydrazine (B124118) with 3-methyl-2-butanone (B44728) (methyl isopropyl ketone) under acidic conditions. guidechem.comwikipedia.org

Once 2,3,3-trimethylindolenine is obtained, it serves as the primary starting material for generating indolium precursors. These precursors are typically formed via N-alkylation of the 2,3,3-trimethylindolenine. The resulting quaternary ammonium (B1175870) salts, such as 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide or 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indol-1-ium, possess an activated methyl group at the 2-position. prepchem.comchemshuttle.com This methyl group is sufficiently reactive to undergo condensation reactions with various electrophiles, forming the polymethine chain that characterizes cyanine dyes.

The synthesis of these dyes is often a modular, multi-step process:

Indolium Derivative Formation: N-alkylation of 2,3,3-trimethylindolenine with an appropriate alkyl halide or sultone to introduce desired functional groups and improve solubility. prepchem.comdoi.org

Hemicyanine Formation: The indolium salt is reacted with a polymethine-chain precursor, such as malonaldehyde dianilide or N,N'-diphenylformamidine. prepchem.com

Cyanine Dye Formation: A second equivalent of an indolium salt (which can be the same or different from the first) is condensed with the hemicyanine intermediate to complete the dye structure.

This modular approach allows for the synthesis of a diverse range of functional dyes by varying the heterocyclic nuclei and the length of the polymethine chain. These dyes have applications as fluorescent probes and labels for biomolecules in medical diagnostics and biological imaging.

Table 1: Synthesis of Indolium Precursors from 2,3,3-Trimethylindolenine

| Precursor Name | Starting Materials | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide | 2,3,3-Trimethylindolenine, Ethyl iodide | Acetonitrile, Reflux | 82% | guidechem.com |

| 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | 2,3,3-Trimethylindolenine, Iodobutane | Acetonitrile, Reflux | 80% | guidechem.com |

| 1-(2-Carboxyethyl)-2,3,3-trimethyl-3H-indol-1-ium | 2,3,3-Trimethylindolenine, Bromopropionic acid | Acetonitrile, Reflux, 16h | High | prepchem.com |

| 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium | 2,3,3-Trimethylindolenine, 6-Bromohexanoic acid | Acetonitrile, Reflux, 12h | 72% | doi.org |

| 4-(2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | 2,3,3-Trimethylindolenine, 1,4-Butanesultone | 1,2-Dichlorobenzene, Reflux, 12h | 52% | doi.org |

Reagents in Specific Chemical Transformations

The direct application of this compound as a reagent in a wide array of specific chemical transformations is not extensively reported in the available scientific literature. Its primary documented role is as a structural component within precursors for more complex molecules, namely the functional dyes and sensors discussed previously.

However, based on the general reactivity of the indanol functional group, several potential transformations can be postulated. The hydroxyl group at the 1-position is a secondary alcohol, which could undergo typical alcohol reactions:

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1,2,3-trimethyl-1-indanone. Various oxidizing agents could potentially be employed for this transformation.

Dehydration: As mentioned, acid-catalyzed dehydration is a plausible route to form the corresponding indolenine. Studies on similar structures, such as 1-indanol (B147123), show they can be dehydrated to indene (B144670), suggesting this pathway is chemically feasible. researchgate.netrsc.orgacs.org

Etherification: The hydroxyl group could be converted into an ether through reactions like the Williamson ether synthesis.

Esterification: Reaction with carboxylic acids or their derivatives would produce the corresponding esters.

It is important to note that while these reactions are characteristic of the indanol moiety, specific studies detailing these transformations for this compound are scarce. Its utility appears to be predominantly channeled through its conversion to the stable and highly reactive 2,3,3-trimethylindolenine and its subsequent indolium salts, which are versatile intermediates in materials chemistry.

Future Directions and Emerging Research Avenues in Trimethylated Indanol Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted indanols often begins with the construction of the corresponding indanone precursor. beilstein-journals.org Traditional methods like intramolecular Friedel-Crafts cyclizations of arylpropionic acids provide a foundational approach. beilstein-journals.org However, future research is focused on developing more sophisticated and efficient routes that offer superior control over stereochemistry and functional group tolerance.

Emerging strategies include transition-metal-catalyzed reactions, such as rhodium(III)-catalyzed [4+1] cycloadditions and palladium-catalyzed carbonylative cyclizations, which allow for the assembly of the indanone core from readily available starting materials under mild conditions. organic-chemistry.org For a target like 1,2,3-trimethyl-1-indanol, these methods could enable the direct construction of the trimethylated indanone precursor. Subsequent stereoselective reduction of the ketone would then yield the desired indanol. Asymmetric intramolecular 1,4-additions, catalyzed by rhodium complexes with chiral ligands, present a powerful tool for establishing the enantiopurity of the indanone intermediate, which is crucial for applications in asymmetric catalysis and medicinal chemistry. organic-chemistry.org

The table below outlines potential modern synthetic strategies that could be adapted for the efficient synthesis of this compound.

| Synthetic Strategy | Key Reaction Type | Potential Precursors | Advantages |

|---|---|---|---|

| Catalytic Cycloaddition | Rh(III)-catalyzed [4+1] Cycloaddition | α-Carbonyl sulfoxonium ylides and substituted alkenes | High functional group tolerance, mild reaction conditions. organic-chemistry.org |

| Carbonylative Cyclization | Palladium-catalyzed cyclization | Unsaturated aryl iodides and carbon monoxide | Good to excellent yields for indanone synthesis. organic-chemistry.org |

| Asymmetric 1,4-Addition | Rhodium-catalyzed intramolecular addition | Pinacolborane chalcone (B49325) derivatives | Access to enantioenriched indanones with high selectivity. organic-chemistry.org |

| Reductive Cyclization | Nickel-catalyzed reductive cyclization | Substituted enones | High enantiomeric induction for medically valuable scaffolds. organic-chemistry.org |

Exploration of Undiscovered Reactivity and Transformative Potential

The reactivity of this compound is largely governed by the tertiary alcohol and the substituted indane framework. The methyl groups at the C1, C2, and C3 positions introduce significant steric hindrance, which can be exploited to direct the stereochemical outcome of reactions. Future research will likely focus on leveraging this unique substitution pattern to explore novel chemical transformations.

Potential areas of investigation include:

Stereoselective Eliminations: Dehydration of the tertiary alcohol could lead to the formation of corresponding indene (B144670) derivatives. The stereochemistry of the starting indanol and the reaction conditions will dictate the regioselectivity and stereoselectivity of the resulting double bond, offering a pathway to structurally defined indenes.

Carbocation-Mediated Rearrangements: Under acidic conditions, the tertiary alcohol can be protonated to form a good leaving group (water), generating a tertiary carbocation. This reactive intermediate could undergo rearrangements, such as Wagner-Meerwein shifts, leading to novel carbocyclic skeletons. The specific substitution pattern of this compound could lead to predictable and synthetically useful skeletal reorganizations.

Oxidative C-H Functionalization: Directing group-assisted C-H activation of the indane core could allow for the late-stage introduction of new functional groups. The hydroxyl group itself or a derivative could serve as the directing group, enabling precise modification of the aromatic or aliphatic portions of the molecule.

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry provides an indispensable toolkit for understanding and predicting the behavior of complex molecules like this compound. Density Functional Theory (DFT) and ab initio methods can be employed to investigate various molecular properties before embarking on lengthy experimental work. nih.govresearchgate.net

Future computational studies will be pivotal in:

Conformational Analysis: The five-membered ring of the indane scaffold is non-planar. Computational methods can accurately predict the most stable conformations of this compound, considering the steric interactions between the methyl groups and the orientation of the hydroxyl group. nih.govresearchgate.net This information is critical for understanding its reactivity and designing complementary molecules for applications in catalysis or as pharmaceutical building blocks.

Reaction Mechanism Elucidation: Computational modeling can map the potential energy surfaces of proposed reactions, identifying transition states and intermediates. nih.gov This allows researchers to predict the feasibility of a synthetic route, understand the origins of stereoselectivity, and rationally design reaction conditions to favor the desired product.

Spectroscopic Prediction: Methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts (¹H and ¹³C), while other calculations can predict vibrational frequencies (IR) and electronic transitions (UV-Vis). mdpi.com These predictions are invaluable for characterizing synthetic intermediates and final products, complementing experimental data.

The table below summarizes key computational methods and their applications in the study of trimethylated indanols.

| Computational Method | Predicted Property | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energies, charge distribution | Predicting molecular stability, reactivity, and electronic properties. mdpi.com |

| MP2 (Møller-Plesset) | Conformational energies, potential energy surfaces | Detailed analysis of stable isomers and transition states. nih.gov |

| GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C NMR chemical shifts | Aiding in the structural elucidation of synthetic products. mdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Understanding electronic transitions and photophysical properties. |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netmdpi.comnih.gov This technology offers enhanced control over reaction parameters, improved safety, and greater scalability. researchgate.netnih.gov For the multi-step synthesis of complex molecules like this compound, flow chemistry presents a significant opportunity.

Future research will focus on developing fully automated, multi-step flow syntheses. aurigeneservices.com Such a system would integrate reaction, separation, and analysis steps into a single, continuous process. mdpi.com For instance, the synthesis of an indanone precursor could be performed in a first reactor, followed by in-line purification, and then immediate introduction into a second reactor for the stereoselective reduction to the final indanol product. This approach minimizes manual handling of intermediates, reduces waste, and allows for rapid optimization of reaction conditions through automated feedback loops. nih.govnih.gov

New Catalyst Design Principles Based on Indanol Scaffolds

Chiral indanol derivatives, particularly cis-1-amino-2-indanol, are well-established as highly effective ligands and chiral auxiliaries in asymmetric catalysis. tandfonline.comresearchgate.net The rigid indane backbone provides a well-defined stereochemical environment that can effectively control the enantioselectivity of a wide range of chemical reactions.

The this compound scaffold offers a unique platform for designing a new generation of catalysts. By incorporating a coordinating group, such as an amino or phosphino (B1201336) moiety, onto the indane framework, novel chiral ligands can be developed. The three methyl groups can serve as crucial steric tuning elements, allowing for the fine-adjustment of the catalyst's chiral pocket to fit specific substrates. This could lead to catalysts with enhanced activity and selectivity for challenging asymmetric transformations. The exploration of these new catalyst scaffolds holds great promise for advancing the field of bioorthogonal chemistry and catalysis. nih.govresearchgate.net

The following table details potential catalytic applications for functionalized this compound derivatives.

| Functionalized Indanol Scaffold | Potential Catalytic Application | Role of Trimethyl Substitution |

|---|---|---|